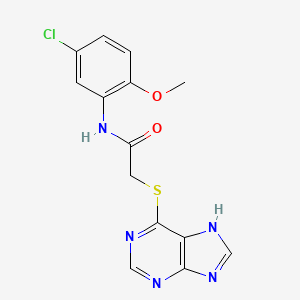

N-(5-chloro-2-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

Description

N-(5-chloro-2-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic acetamide derivative featuring a 5-chloro-2-methoxyphenyl group and a purine-based sulfanyl substituent. The compound’s structure combines a polar purine moiety, known for nucleic acid interactions, with a halogenated aromatic ring, which may enhance lipophilicity and membrane permeability.

Properties

Molecular Formula |

C14H12ClN5O2S |

|---|---|

Molecular Weight |

349.8 g/mol |

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |

InChI |

InChI=1S/C14H12ClN5O2S/c1-22-10-3-2-8(15)4-9(10)20-11(21)5-23-14-12-13(17-6-16-12)18-7-19-14/h2-4,6-7H,5H2,1H3,(H,20,21)(H,16,17,18,19) |

InChI Key |

XVHCIRCXBDDOAR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2NC=N3 |

Origin of Product |

United States |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H14ClN5O3S

- Molecular Weight : 379.8 g/mol

- IUPAC Name : N-(5-chloro-2-methoxyphenyl)-2-[(9-methyl-6-oxo-1H-purin-8-yl)sulfanyl]acetamide

- Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound may exhibit effects by modulating the activity of these targets, which can lead to therapeutic outcomes in different disease models.

Antimicrobial Activity

Research indicates that derivatives of purine compounds, including those similar to this compound, possess antimicrobial properties. For instance, compounds with sulfanyl groups have shown significant activity against various bacterial strains .

Anticancer Potential

Studies have demonstrated that purine derivatives can inhibit cancer cell proliferation. The presence of the methoxy and chloro groups in the structure may enhance the lipophilicity and bioavailability, leading to improved anticancer activity .

Research Findings and Case Studies

-

Synthesis and Evaluation :

- A series of compounds based on the purine scaffold were synthesized and evaluated for their biological activities. The introduction of different substituents at the phenyl ring significantly altered their pharmacological profiles.

- In vitro studies showed that certain derivatives exhibited potent inhibitory effects on cancer cell lines, suggesting their potential as anticancer agents .

- In Silico Studies :

- Toxicological Assessments :

Data Tables

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| Target Compound | Acetamide | 5-chloro-2-methoxyphenyl; purine-sulfanyl | ~380 (estimated) | High lipophilicity; potential kinase interaction |

| Benzothiazole Analog (EP 3 348 550A1) | Benzothiazole | 3-methoxyphenyl; trifluoromethyl | ~370 | Enhanced metabolic stability |

| Quinoline Derivative | Quinoline | Piperidine; cyano | ~550 | High polarity; topoisomerase inhibition potential |

| Hydroxyimino Analog | Acetamide | Hydroxyimino; 5-chloro-2-methoxyphenyl | ~255 | Reactivity concerns |

| Sulfonamido Derivative | Acetamide | Sulfonamido; benzyl | 458.96 | High purity (97%); sulfonamide stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.